Lanthanum(III) telluride, with the chemical formula La₂Te₃, is an inorganic compound belonging to the family of tellurides of lanthanum. It is notable for its significant thermoelectric properties, making it a subject of interest in materials science and engineering. The compound is primarily studied for its applications in thermoelectric devices, particularly in high-temperature environments, such as those encountered in space missions.
Lanthanum(III) telluride is classified as a rare-earth telluride. Its synthesis and characterization have been extensively documented in scientific literature, highlighting its potential applications in advanced materials and electronic devices. The compound is sourced from various methods of synthesis, which influence its structural and functional properties.
Lanthanum(III) telluride can be synthesized through several methods:
The choice of synthesis method can significantly affect the crystal structure and thermoelectric performance of lanthanum(III) telluride. For instance, mechanochemical synthesis has been shown to produce high-quality samples with improved electrical properties due to better control over the reaction environment .
The molecular structure of lanthanum(III) telluride features a layered arrangement where lanthanum ions are coordinated with tellurium ions. The crystal structure typically exhibits a rhombohedral symmetry, which is crucial for its electronic properties.
X-ray diffraction studies have confirmed the crystalline nature of lanthanum(III) telluride, revealing insights into its lattice parameters and atomic positions within the unit cell .
Lanthanum(III) telluride participates in various chemical reactions:
Common reagents used in these reactions include sodium carbonate as an oxidizing agent and hydrazine hydrate for reduction processes. The control over reaction conditions is critical for optimizing yields and material quality.
The mechanism by which lanthanum(III) telluride exerts its effects primarily revolves around its thermoelectric properties:
Lanthanum(III) telluride has several significant scientific uses:
Lanthanum telluride exists in two primary crystallographic forms: the stoichiometric La₂Te₃ phase and the non-stoichiometric La₃₋ₓTe₄ phase (0 ≤ x ≤ 0.33). The La₃₋ₓTe₄ phase adopts a Th₃P₄-type structure with space group I-43d (No. 220), featuring a complex body-centered cubic arrangement. In this structure, lanthanum atoms occupy the 12c Wyckoff positions, while tellurium atoms reside at 16e sites, creating a framework where lanthanum vacancies enable precise carrier concentration tuning. Each lanthanum atom coordinates with eight tellurium atoms, forming a distorted square antiprismatic geometry, while tellurium atoms exhibit tetrahedral coordination [2] [5].
In contrast, the La₂Te₃ phase (x=0.33 in La₃₋ₓTe₄ notation) maintains a defect-adjusted variant of the same Th₃P₄ structure, where one-third of lanthanum sites are systematically vacant to achieve charge balance. The lattice parameter of La₃₋ₓTe₄ contracts linearly with increasing vacancy concentration (x), from approximately 9.86 Å (x=0) to 9.72 Å (x=0.33), reflecting the reduced ionic radius and strengthened bonding in vacancy-rich compositions [3] [5]. This structural adaptability enables exceptional tunability in thermoelectric properties.
Table 1: Crystallographic Comparison of Lanthanum Telluride Phases
Property | La₃Te₄ (x=0) | La₂.₆₇Te₄ (x=0.33) |
---|---|---|
Crystal System | Cubic | Cubic |
Space Group | I-43d | I-43d |
Lattice Parameter (Å) | 9.86 | 9.72 |
Density (g/cm³) | 6.5 | 6.8 |
Coordination | LaTe₈ polyhedra | LaTe₈ polyhedra |
Vacancy Ordering | None | Long-range order |
DFT simulations reveal that La₃Te₄ exhibits degenerate n-type conduction originating from an excess electron per formula unit. The primitive cell contains 7 atoms (3La+4Te), contributing 9 valence electrons from lanthanum (5d¹6s²) and 24 from tellurium (5s²5p⁴). With tellurium anions accepting 8 electrons (2 per atom), one electron remains delocalized in the conduction band, yielding a metallic character with carrier concentrations near 4.5×10²² cm⁻³ [5].
Introduction of lanthanum vacancies (La₃₋ₓTe₄) drastically alters the electronic landscape. At x=0.33 (La₂.₆₇Te₄), the system achieves charge balance (8 electrons from La, 24 from Te; 32 electrons fill the bonding states), opening a band gap of ~0.5 eV and transforming the material into a small-bandgap semiconductor. DFT+U calculations confirm that vacancies introduce resonant states near the conduction band minimum, enhancing the density of states effective mass and Seebeck coefficient [5] [6]. The Fermi level shifts downward with increasing x, enabling precise control of carrier concentration from 10²¹ to 10²² cm⁻³ – ideal for thermoelectric optimization.
The La₃₋ₓTe₄ system exhibits a broad homogeneity range (0 ≤ x ≤ 0.33), where lanthanum vacancies act as charge-compensating defects. At x=0, metallic behavior dominates due to excess electrons. As x increases, vacancies remove electron donors, systematically reducing carrier concentration. Near x=0.2–0.25, optimal thermoelectric performance emerges with carrier concentrations of 2–4×10²¹ cm⁻³, balancing electrical conductivity and Seebeck coefficient [5].
Defect engineering extends beyond vacancies: isovalent substitutions at lanthanum sites (e.g., Ce³⁺ or Pr³⁺) minimally disturb the charge balance while modifying phonon scattering. Heterovalent doping at tellurium sites (e.g., Sb³⁻ or Bi³⁻ for Te²⁻) introduces additional electron acceptors, enabling fine carrier concentration control. Remarkably, La₃₋ₓTe₄ maintains structural integrity across the entire stoichiometry range, though mechanical properties vary significantly – vacancy-rich compositions exhibit increased brittleness due to bond stiffening [5].
Table 2: Impact of Vacancy Concentration on La₃₋ₓTe₄ Properties
Vacancy (x) | Carrier Conc. (cm⁻³) | Crystal Character | Speed of Sound (m/s) | Vickers Hardness (GPa) |
---|---|---|---|---|
0 | 4.5×10²² | Metallic | 2100 | 1.8 |
0.15 | 1.2×10²² | Degenerate semiconductor | 2350 | 2.3 |
0.25 | 4.0×10²¹ | Optimized semiconductor | 2600 | 2.9 |
0.33 | <10¹⁹ | Semi-insulating | 2750 | 3.4 |
Bonding in La₃₋ₓTe₄ is predominantly ionic with minor covalent contributions, as quantified by electron localization function (ELF) and Bader charge analyses. Lanthanum atoms exhibit +1.8 to +2.0 Bader charges, while tellurium carries -1.5 to -1.6 charges, confirming significant charge transfer from La to Te. The ionic character originates from the large electronegativity difference (χLa=1.10, χTe=2.10), with covalent contributions arising from Te 5p orbital hybridization [5] [6].
Quantum mechanical simulations reveal that La–Te ionic interactions dominate mechanical strength. Under shear deformation along the (001)/<100> slip system – the primary deformation path – the ideal shear strength reaches 0.99 GPa. Bond rupture analysis shows that La–Te bonds perpendicular to the shear direction withstand the highest stress, acting as the "backbone" of the structure. Vacancies enhance bond stiffness by up to 20% due to charge-carrier-mediated softening: reduced carrier concentration diminishes electron screening, strengthening long-range ionic bonds [5] [6]. This phenomenon explains the inverse correlation between vacancy concentration and lattice compressibility observed experimentally.
Table 3: Bonding Characteristics in Lanthanum Tellurides
Bond Type | Length (Å) | Bond Order | **Bader Charge ( | e | )** | Contribution to Shear Strength |
---|---|---|---|---|---|---|
La–Te (ionic) | 3.15–3.30 | 0.25 | La: +1.9, Te: -1.6 | 75–80% | ||
Te–Te (covalent) | 4.20–4.50 | 0.05 | Te: -1.6 | 15–20% | ||
La–La (metallic) | 4.10–4.30 | 0.10 | La: +1.9 | <5% |
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